2-Bromo-5-hydroxypyrazine

Overview

Description

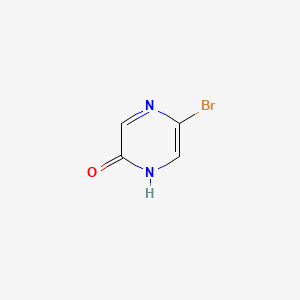

2-Bromo-5-hydroxypyrazine: is an organic compound with the molecular formula C4H3BrN2O It is a derivative of pyrazine, characterized by the presence of a bromine atom at the second position and a hydroxyl group at the fifth position of the pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxypyrazine typically involves the bromination of 5-hydroxypyrazine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 2-Bromo-5-hydroxypyrazine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can also undergo reduction reactions where the bromine atom is reduced to a hydrogen atom using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethyl sulfoxide (DMSO) under reflux conditions.

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products:

Substitution: Formation of various substituted pyrazines depending on the nucleophile used.

Oxidation: Formation of 2-bromo-5-pyrazinone or 2-bromo-5-pyrazinaldehyde.

Reduction: Formation of 5-hydroxypyrazine or 2-hydroxy-5-pyrazine.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

2-Bromo-5-hydroxypyrazine acts as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to serve as a building block for various heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals. The presence of both bromine and hydroxyl groups enhances its reactivity, making it suitable for multiple types of chemical reactions .

Applications in Drug Development:

The compound is particularly significant in medicinal chemistry, where it is explored for its potential as a precursor for drug candidates. Researchers have synthesized derivatives of this compound to evaluate their biological activities, including anticancer and antimicrobial properties .

Biological Activities

Anticancer Potential:

Recent studies have indicated that derivatives of this compound may exhibit promising anticancer properties. For instance, compounds synthesized from this pyrazine derivative have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. One study reported significant inhibition of growth in HeLa and Jurkat cell lines with IC50 values indicating potent activity .

Antimicrobial and Antifungal Properties:

In addition to its anticancer applications, this compound has been investigated for its antimicrobial and antifungal activities. The compound has demonstrated the ability to inhibit fungal growth, suggesting potential applications in treating fungal infections .

Industrial Applications

Use in Specialty Chemicals:

In the industrial sector, this compound is employed in the production of specialty chemicals. Its unique properties make it valuable for synthesizing dyes, pigments, and polymers with specific characteristics. The compound's versatility allows it to be utilized in various industrial processes that require precise chemical reactions .

Research Laboratories:

Due to its role as a reagent, this compound is commonly used in research laboratories for experimental purposes. Its stability under standard laboratory conditions makes it suitable for long-term studies on cellular effects and molecular mechanisms .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of novel derivatives synthesized from this compound. The research involved testing these compounds against several cancer cell lines, revealing significant growth inhibition and suggesting further exploration into their mechanisms of action .

Case Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of this compound derivatives. The results indicated effective inhibition of fungal growth, supporting the compound's potential use in developing antifungal treatments .

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxypyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The bromine atom and hydroxyl group can participate in hydrogen bonding, electrostatic interactions, or covalent bonding with the target molecules, leading to inhibition or modulation of their activity. The exact molecular pathways involved would vary based on the specific biological system and target.

Comparison with Similar Compounds

- 2-Bromo-5-hydroxypyrimidine

- 3-Bromo-5-hydroxypyridine

- 3-Bromo-2-hydroxypyridine

Comparison: 2-Bromo-5-hydroxypyrazine is unique due to its specific substitution pattern on the pyrazine ring Compared to similar compounds like 2-Bromo-5-hydroxypyrimidine or 3-Bromo-5-hydroxypyridine, it offers different electronic and steric properties, which can influence its reactivity and interaction with other molecules

Biological Activity

2-Bromo-5-hydroxypyrazine is an organic compound with the molecular formula C4H3BrN2O, recognized for its potential biological activities. This compound, a derivative of pyrazine, features a bromine atom at the second position and a hydroxyl group at the fifth position of the pyrazine ring. Its unique structure allows it to participate in various biological interactions, making it a subject of interest in medicinal chemistry and drug development.

- Molecular Weight : 174.99 g/mol

- Melting Point : 115 °C (dec.)

- Appearance : White to almost white powder or crystal

Biological Activities

Research indicates that this compound may exhibit several significant biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects against various bacterial strains, indicating its usefulness in developing new antibacterial agents .

- Antifungal Activity : There are indications that this compound may also demonstrate antifungal properties, making it a candidate for treating fungal infections .

- Anticancer Potential : Some research points toward the anticancer capabilities of this compound, suggesting it may inhibit cancer cell proliferation through various mechanisms .

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets such as enzymes and receptors. The bromine atom and hydroxyl group facilitate hydrogen bonding and electrostatic interactions, which can lead to the modulation of enzyme activity or receptor function. This interaction can result in the inhibition of critical pathways involved in microbial growth or cancer cell survival .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Effective against certain bacterial strains | |

| Antifungal | Shows potential in inhibiting fungal growth | |

| Anticancer | May inhibit cancer cell proliferation |

Case Study Insights

- A study conducted by researchers at a pharmaceutical company evaluated the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, suggesting its potential as an antimicrobial agent.

- Another investigation focused on its anticancer properties, where this compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, highlighting its potential as a lead compound in cancer therapy.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 2-Bromo-5-hydroxypyrazine, and what key reaction conditions are critical for optimizing yield?

- Methodological Answer : A typical synthesis involves bromination of hydroxypyrazine derivatives using reagents like HBr and NaNO₂ under controlled temperatures (e.g., 0°C). For example, a related compound, 5-bromo-3,6-dichloropyrazine-2-amine, was synthesized by slow addition of HBr (48% in water) and NaNO₂ in THF, followed by extraction and flash column chromatography (SiO₂, PE/EA 20:1) . Key conditions include maintaining low temperatures to prevent side reactions and precise stoichiometric ratios (e.g., 2.5 eq. NaNO₂). Purification via C18 column chromatography is recommended for improved yield (up to 79% in analogous syntheses).

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹³C NMR : Expect signals near δ 146–136 ppm for aromatic carbons, similar to brominated pyrazine derivatives .

- Mass Spectrometry : Molecular ion peaks at m/z ~174.99 (matching its molecular weight) .

- FT-IR : Stretching vibrations for -OH (~3200 cm⁻¹) and C-Br (~600 cm⁻¹).

Cross-referencing with databases like PubChem ensures accurate assignment of spectral data .

Q. What are the primary challenges in purifying this compound, and what chromatographic techniques are recommended?

- Methodological Answer : Challenges include separating polar byproducts and avoiding decomposition. Flash column chromatography using SiO₂ with non-polar solvents (e.g., petroleum ether/ethyl acetate 20:1) is effective. For higher purity, C18 reverse-phase columns can resolve closely eluting impurities, as demonstrated in analogous syntheses .

Advanced Research Questions

Q. How do substituent variations on the pyrazine ring influence the reactivity and biological activity of brominated hydroxypyrazine derivatives?

- Methodological Answer : Substituents alter lipophilicity, electronic effects, and steric hindrance. For example:

Q. In cases where synthetic yields of this compound are inconsistent, what methodological adjustments can be employed to improve reproducibility?

- Methodological Answer :

- Temperature Control : Maintain ≤0°C during bromination to minimize side reactions .

- Stoichiometry : Use excess NaNO₂ (2.5 eq.) to ensure complete diazotization .

- Workup : Quench with ice-cold water to stabilize intermediates, followed by MgSO₄ drying to remove traces of H₂O .

Q. How can researchers resolve discrepancies in literature regarding the CAS number or structural data for this compound?

- Methodological Answer : Cross-validate using authoritative databases:

- PubChem lists CAS 487-89-8 , while Delta Biologicals reports CAS 374063-92-0 .

- Confirm via X-ray crystallography (e.g., analogous bromo-methoxybenzohydrazide structures in Acta Cryst. E ) or high-resolution mass spectrometry.

Q. What mechanistic insights explain the regioselectivity of electrophilic substitution reactions in this compound derivatives?

- Methodological Answer : The -OH group directs electrophiles to the para position via resonance stabilization, while the -Br atom deactivates the ring. For example, Suzuki coupling with arylboronic acids preferentially occurs at the 5-position bromine due to its leaving group ability . Computational studies (DFT) can further predict regioselectivity by analyzing charge distribution.

Properties

IUPAC Name |

5-bromo-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTXBHQAWOFJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377976 | |

| Record name | 2-Bromo-5-hydroxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374063-92-0 | |

| Record name | 5-Bromo-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374063-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-hydroxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-hydroxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.